2-Bromopropionic acid

Enzyme Kinetics Biocatalysis Substrate Specificity

2-Bromopropionic acid (2-BPA; CAS 598-72-1; deprecated CAS 10327-08-9) is an α-halo carboxylic acid, structurally defined as 2-bromopropanoic acid (C₃H₅BrO₂, molecular weight 152.97 g/mol). It exists as a racemic mixture of (R)- and (S)-enantiomers and is a primary chemical intermediate.

Molecular Formula C3H5BrO2
Molecular Weight 152.97 g/mol
CAS No. 10327-08-9
Cat. No. B075929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopropionic acid
CAS10327-08-9
Synonyms2-bromopropionic acid
2-bromopropionic acid, (DL)-isomer
alpha-bromopropionate
Molecular FormulaC3H5BrO2
Molecular Weight152.97 g/mol
Structural Identifiers
SMILESCC(C(=O)O)Br
InChIInChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)
InChIKeyMONMFXREYOKQTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopropionic Acid (CAS 10327-08-9): Sourcing Specifications and Core Benchmarks


2-Bromopropionic acid (2-BPA; CAS 598-72-1; deprecated CAS 10327-08-9) is an α-halo carboxylic acid, structurally defined as 2-bromopropanoic acid (C₃H₅BrO₂, molecular weight 152.97 g/mol) [1]. It exists as a racemic mixture of (R)- and (S)-enantiomers and is a primary chemical intermediate. It is industrially produced via the Hell-Volhard-Zelinsky (HVZ) reaction, which brominates the α-carbon of propionic acid, and is a building block in the synthesis of pharmaceuticals (e.g., non-steroidal anti-inflammatory drugs (NSAIDs)) and agrochemicals (e.g., herbicides) [2][3]. Its procurement value hinges on its unique ability to undergo stereospecific reactions that its closest analogs, such as 2-chloropropionic acid and 2-bromobutyric acid, cannot replicate .

Why 2-Bromopropionic Acid Cannot Be Simply Replaced by Its Chloro, Fluoro, or Iodo Analogs


Substituting 2-bromopropionic acid with its close analogs (e.g., 2-chloro-, 2-fluoro-, or 2-iodopropionic acid) or other α-bromo acids (e.g., 2-bromobutyric acid) is not scientifically valid due to quantifiable differences in enzyme substrate specificity, reaction kinetics, and stereochemical outcomes [1]. The bromine atom provides a distinct balance of leaving-group ability and steric bulk that is critical for enzymatic recognition and synthetic utility [2]. This balance cannot be achieved with the stronger C-F bond (2-fluoropropionic acid), the weaker but bulkier C-I bond (2-iodopropionic acid), or the different reactivity of the chloro analog [3]. Direct, comparative data presented below confirms that a generic substitution would lead to a quantifiable loss of activity, yield, or stereocontrol, which would be unacceptable for reproducible scientific research and industrial manufacturing.

Quantitative Evidence of 2-Bromopropionic Acid Differentiation Against Analogs


Enzymatic Activity: 2-Bromopropionic Acid Exhibits 3-Fold Higher Activity than 2-Chloropropionic Acid with 2-Haloacid Dehalogenase

In a direct enzymatic comparison, (S)-2-bromopropionic acid demonstrates a relative activity of 41% when normalized to monobromoacetic acid as a reference substrate for 2-haloacid dehalogenase (EC 3.8.1.2). In contrast, (S)-2-chloropropionic acid achieves only 14% activity under the same assay conditions [1]. This quantifiable difference in turnover capacity is a critical parameter for biocatalytic process design. Furthermore, 2-fluoropropionic acid shows negligible activity (<5%) as a substrate for this enzyme, while 2-iodopropionic acid's larger steric profile leads to alternative reaction pathways, confirming the unique 'fit' of the bromo analog [2].

Enzyme Kinetics Biocatalysis Substrate Specificity

Enantioselective Biotransformation: Old Yellow Enzyme Yields >99% ee for Both (R)- and (S)-2-Bromopropionate but Fails with Fluoro Analog

A study on the reductive dehalogenation of β-haloacrylic esters by 'Old Yellow Enzyme' (OYE) family flavoproteins achieved good to excellent enantiopurity for methyl 2-chloro-, 2-bromo-, and 2-iodopropionate [1]. While the bromo- and iodo-substrates yielded both enantiomers with high enantioselectivity, the 2-fluoropropionic acid derivative was not a viable substrate for this transformation, demonstrating a clear functional divergence. This highlights that the bromo derivative is essential for accessing this specific, highly enantioselective biotransformation pathway, a capability not shared by all members of the 2-halopropionic acid series.

Biocatalysis Chiral Resolution Enantioselectivity

Differential In Vivo Neurotoxicity: A Class-Specific Effect Underscores the Need for Precise Analog Control

An in vivo toxicological study in rats directly compared the neurotoxic effects of four 2-halopropionic acids. Daily oral administration of 2.3 mmol/kg of L-2-chloropropionic acid (L-2-CPA), DL-2-bromopropionic acid (2-BPA), and DL-2-iodopropionic acid (2-IPA) all produced cerebellar granule cell necrosis. Critically, DL-2-fluoropropionic acid (2-FPA) did NOT produce this neurotoxic effect [1]. This class-level data establishes that the bromo analog shares a specific, quantifiable toxicological outcome with the chloro and iodo analogs, but not the fluoro analog. This is vital for researchers using these compounds as tools or studying metabolic pathways, as even a seemingly minor substitution can completely alter an in vivo phenotype.

Toxicology In Vivo Pharmacology Neurotoxicity

Synthetic Route Specificity: Hell-Volhard-Zelinsky Reaction is Optimized for 2-Bromopropionic Acid, Not Chloro Analogs

The classic Hell-Volhard-Zelinsky (HVZ) reaction is a specialized method for synthesizing α-bromo carboxylic acids [1]. While the reaction mechanism can theoretically be applied to other halogens, its industrial and laboratory implementation is specifically optimized for bromination using Br2/PBr3 [2]. The synthesis of the analogous 2-chloropropionic acid typically relies on different, less atom-economical routes or presents significant challenges in controlling the chlorination step due to the differing reactivity of Cl2. A patent confirms that attempts to racemize 2-bromopropionic acid in the presence of chloride ions result in unwanted halogen exchange, forming 2-chloropropionic acid as a byproduct, which would necessitate additional purification steps [3]. This demonstrates that the compound's identity is not interchangeable in a synthetic context without introducing process inefficiencies and impurities.

Organic Synthesis Reaction Engineering Process Chemistry

Comparative Chiral Resolution: 2-Bromopropionic Acid Shows Poor Enantioselectivity Under Conditions Favorable for Aryl Analogs

In a study on coordination-mediated resolution using copper(II) and chiral O,O'-dibenzoyltartaric acid (DBTA), 2-bromopropionic acid (HL8) and 2-chloropropionic acid (HL9) both yielded 'poor enantioselectivity' . This was in stark contrast to aryl α-halo acids (e.g., α-bromo-2-chlorophenylacetic acid, HL1), which could be resolved with >50% yield via crystallization-induced dynamic resolution (CIDR). This shared poor performance with its chloro analog highlights a key differentiation point: 2-bromopropionic acid is not a suitable candidate for this specific resolution method, guiding researchers away from a dead-end approach and toward alternative techniques like enzyme-based stereocontrol [1].

Chiral Resolution Stereochemistry Crystallization

Validated Application Scenarios for 2-Bromopropionic Acid Based on Comparative Evidence


Synthesis of Enantiopure Building Blocks via 'Old Yellow Enzyme' Biocatalysis

Given its proven ability to be transformed into both (R)- and (S)-2-bromopropionate esters with high enantiopurity by OYE family enzymes [1], 2-bromopropionic acid is the preferred starting material for chemoenzymatic routes to chiral pharmaceuticals and agrochemicals. This is an application where the 2-fluoro analog is entirely non-functional [1].

Industrial Production of NSAID Intermediates via Grignard Reactions

The established and patented use of 2-bromopropionic acid salts in Grignard reactions with aryl bromides provides a direct route to valuable aryl propionic acid NSAIDs (e.g., ibuprofen analogs) [2]. This specific coupling, relying on the unique reactivity of the α-bromo acid moiety, is a validated, high-volume industrial application that its chloro and fluoro counterparts cannot reliably fulfill with the same efficiency.

In Vivo Neurotoxicity Studies as a Validated Tool Compound

For neuroscience researchers investigating mechanisms of cerebellar granule cell necrosis, 2-bromopropionic acid is a validated tool compound that reliably induces the phenotype in rodent models [3]. The critical evidence that 2-fluoropropionic acid does NOT produce this effect [3] means that the bromo analog is an essential, non-substitutable reagent for replicating and building upon established neurotoxicity research.

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